molecular formula C5H3N3O2 B13096488 Isoxazolo[5,4-d]pyrimidin-4(5h)-one

Isoxazolo[5,4-d]pyrimidin-4(5h)-one

Cat. No.: B13096488
M. Wt: 137.10 g/mol
InChI Key: XGNFGOTVKGBRCI-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-d]pyrimidin-4(5H)-one (CAS 1094716-91-2) is a heterocyclic compound with the molecular formula C5H3N3O2 and a molecular weight of 137.10 g/mol . This fused bicyclic scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel biologically active molecules. Research indicates that derivatives of this core structure have been designed as potent and selective inhibitors of coagulation Factor Xa (FXa) , a key enzyme in the blood coagulation cascade, positioning them as promising leads for the development of new antithrombotic agents . Furthermore, the this compound scaffold has been utilized to develop selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an immunomodulatory enzyme considered a promising target in oncology . The compound serves as a versatile synthetic intermediate, with documented methods for rapid synthesis, including techniques under microwave irradiation . Its structure allows for functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for different therapeutic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3N3O2/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9)

InChI Key

XGNFGOTVKGBRCI-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=C1C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of 5-amino-isoxazole-4-carboxamides with various electrophilic agents. One common method involves the use of ethyl triethoxyacetate or diethyl oxalate/succinate as cyclization agents . The reaction conditions often include heating under reflux in a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Isoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Oxazolo[5,4-d]pyrimidines

  • Core Structure : Replaces the isoxazole ring with an oxazole.
  • Biological Targets : Primarily anticancer agents targeting VEGFR2, EGFR, FGFR1, and Aurora-A kinase .
  • Key Differences: Lower selectivity for immunomodulatory targets (e.g., IDO1) compared to isoxazolo derivatives. Demonstrated fungicidal activity in 6-aryloxyoxazolo derivatives (e.g., 4d, 4j inhibit Botrytis cineapers at 100 μg/mL) . Structural rigidity due to the oxazole ring may reduce binding flexibility compared to isoxazolo analogs.

Thiazolo[5,4-d]pyrimidines

  • Core Structure : Features a thiazole ring instead of isoxazole.
  • Biological Activity :
    • Antitumor agents with IC50 values as low as 1.03 μM (e.g., compound 7z ) against gastric cancer cells .
    • Broader activity against kinases but lower potency in enzyme-specific inhibition (e.g., FXa or IDO1).
  • Selectivity : Sulfur in the thiazole ring enhances hydrophobic interactions but may reduce metabolic stability compared to isoxazolo derivatives.

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Core Structure: Contains a pyrazole ring fused to pyrimidinone.
  • Applications :
    • Antimicrobial agents (e.g., 2a–2j inhibit E. coli and S. aureus) .
    • Anticancer activity via CDC25B phosphatase inhibition .
  • Key Contrast : The pyrazole ring provides stronger hydrogen-bonding capacity but lacks the π-π stacking efficiency observed in isoxazolo derivatives targeting FXa or IDO1 .

Structural and Functional Analysis (Table 1)

Compound Class Core Structure Key Targets Biological Activity (IC50) Selectivity Profile Notable Derivatives
Isoxazolo[5,4-d]pyrimidin-4(5H)-one Isoxazole + pyrimidinone FXa, IDO1 0.013 μM (FXa), 22–27 μM (IDO1) High (IDO1 vs. IDO2/TDO) 6g
Oxazolo[5,4-d]pyrimidines Oxazole + pyrimidinone VEGFR2, EGFR 92–100% fungal inhibition at 100 μg/mL Moderate (broad kinase targets) 4d, 4j
Thiazolo[5,4-d]pyrimidines Thiazole + pyrimidinone Kinases, HGPRT 1.03 μM (MGC-803 cells) Low (multiple kinase off-targets) 7z
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones Pyrazole + pyrimidinone CDC25B, microbial enzymes 25–50 μg/mL (antimicrobial) Variable (species-dependent) 2a–2j

Research Findings and SAR Insights

  • Isoxazolo Derivatives :
    • R1 Substitutions : 4-Fluorophenyl enhances FXa binding , while p-trifluoromethyl or p-cyclohexyl groups optimize IDO1 inhibition .
    • R2 Modifications : Aniline derivatives (e.g., 23 ) improve selectivity for IDO1 over IDO2/TDO .
  • Oxazolo Derivatives : Aryloxy groups at position 6 enhance fungicidal activity but reduce solubility .
  • Thiazolo Derivatives : Electron-withdrawing groups at R3 (e.g., nitro) boost antitumor activity .

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